molecular formula C10H8Cl2N4O B11702161 (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine

(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine

Cat. No.: B11702161
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine is a strategic chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure, featuring a 1,2,4-triazole moiety linked to a dichlorophenyl ring via an oxime ether, is of significant interest in developing novel bioactive molecules. The 1,2,4-triazole ring is a privileged scaffold in pharmacology, known to be present in a wide range of therapeutic agents, including commercial antifungal drugs and central nervous system (CNS) active compounds that modulate GABA_A receptors . The stereospecific (Z)-configuration of this compound is critical for its intended biological activity and interaction with molecular targets, as outlined in its foundational patent . As a key building block, this compound is primarily valued for the synthesis and stereochemical exploration of potential antifungal agents and neuroactive drugs. Researchers utilize it to create new chemical entities aimed at combating resistant pathogens or for investigating new pathways in neurology and psychiatry. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. It is essential for qualified laboratory personnel to handle this material using appropriate safety protocols.

Properties

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

(NZ)-N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2/b15-10+

InChI Key

CNCXXOKGVGYHLY-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/CN2C=NC=N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Halogenated Ethanone

Procedure :

  • Reactants : 2-Bromo-1-(2,4-dichlorophenyl)ethanone (1.0 equiv), 1H-1,2,4-triazole (1.2 equiv), triethylamine (1.5 equiv).

  • Solvent : Acetone or dimethylformamide (DMF).

  • Conditions : Stirred at 0–5°C for 30 minutes, then at room temperature for 6–8 hours.

  • Workup : Filtration to remove triethylamine hydrobromide, followed by solvent evaporation and recrystallization from isopropanol.

Key Data :

ParameterValue
Yield50–75%
Melting Point98–101°C
CharacterizationIR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.79 (s, 1H, triazole-H)

Mechanism : The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the electrophilic carbon adjacent to the carbonyl group, displacing bromide.

Copper-Catalyzed Cycloaddition (Click Chemistry)

Procedure :

  • Reactants : 2-Azido-1-(2,4-dichlorophenyl)ethanone (1.0 equiv), propargyltriazole (1.2 equiv).

  • Catalyst : CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv).

  • Solvent : tert-Butanol/water (1:1).

  • Conditions : Stirred at room temperature for 24 hours.

Key Data :

ParameterValue
Yield65–80%
Purity>95% (HPLC)

Advantages : High regioselectivity for 1,4-disubstituted triazoles and compatibility with diverse functional groups.

Oxime Formation to Introduce the Hydroxylamine Group

The ketone intermediate is converted to the target hydroxylamine derivative via oxime synthesis.

Hydroxylamine Hydrochloride Method

Procedure :

  • Reactants : 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv).

  • Base : Triethylamine (2.5 equiv) or NaOH (1.5 equiv).

  • Solvent : Ethanol or DMF.

  • Conditions : Reflux at 80–100°C for 8–12 hours.

Key Data :

ParameterValue
Yield70–95%
Z/E Selectivity3:1 to 5:1 (Z favored)
CharacterizationIR: 1594 cm⁻¹ (C=N); ¹H NMR: δ 11.3 (s, 1H, -OH)

Mechanism : The reaction involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The Z isomer is favored due to steric hindrance between the triazole and dichlorophenyl groups.

One-Pot Synthesis with In Situ Generation of Hydroxylamine

Procedure :

  • Reactants : Ketone intermediate (1.0 equiv), NH₂OH·HCl (1.5 equiv), NaHCO₃ (2.0 equiv).

  • Solvent : Methanol/water (2:1).

  • Conditions : Heated at 60°C for 6 hours.

Key Data :

ParameterValue
Yield85–90%
Z/E Selectivity4:1

Advantages : Simplified purification and reduced reaction time.

Optimization and Challenges

Stereochemical Control

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Z selectivity by stabilizing the transition state through hydrogen bonding.

  • Base Selection : Bulky bases (e.g., triethylamine) favor the Z isomer by sterically hindering the E configuration.

Yield Improvement Strategies

  • Catalytic Additives : Addition of 10 mol% p-toluenesulfonic acid (PTSA) increases yield to 92% by accelerating dehydration.

  • Microwave Assistance : Reducing reaction time to 2 hours with 80% yield under microwave irradiation.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.79 (s, 1H, triazole-H), 7.64–8.10 (m, 3H, Ar-H), 11.3 (s, 1H, -OH).

  • IR : 1680 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N), 1157 cm⁻¹ (C-Cl).

  • MS (ESI) : m/z 313.05 [M+H]⁺.

X-ray Crystallography : Confirms Z configuration via dihedral angle analysis between the triazole and dichlorophenyl groups.

Comparative Analysis of Methods

MethodYield (%)Z/E RatioTime (h)Complexity
Hydroxylamine HCl70–953:1–5:18–12Moderate
One-Pot85–904:16Low
Microwave-Assisted803:12High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the triazole ring or the dichlorophenyl group can be achieved using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

The compound’s potential biological activity, particularly its antifungal properties, makes it a candidate for research in microbiology and pharmacology. Studies might focus on its efficacy against different fungal strains and its mechanism of action at the cellular level.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an antifungal or antimicrobial agent. Research might involve in vitro and in vivo studies to assess its therapeutic potential and safety profile.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and production methods would be optimized for large-scale manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine likely involves the inhibition of key enzymes or pathways in fungal cells. The triazole moiety is known to inhibit cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound can compromise the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triazole-Containing Dichlorophenyl Analogs

Key structural analogs include:

Compound Name Functional Group Key Structural Differences Application Reference
Etaconazole Triazole, dioxolane Dioxolane ring instead of hydroxylamine Agricultural fungicide
Propiconazole Triazole, dioxolane Propyl-substituted dioxolane Crop protection
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Ketone Ethylidene hydroxylamine replaced by ketone Research chemical
S-(4-chlorobenzyl) N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetimidothioate Thioate Thioate group instead of hydroxylamine Pesticide

Notes:

  • The hydroxylamine group in the target compound may enhance hydrogen-bonding capacity compared to ketones or thioates, influencing solubility and target binding .
  • Dioxolane-containing azoles (e.g., etaconazole) exhibit broader antifungal activity due to increased lipophilicity and membrane penetration .

Functional Group Analysis and Impact on Activity

Hydroxylamine vs. Azole Moieties

  • Triazole : The 1,2,4-triazole ring is critical for antifungal activity, but resistance in Candida albicans often arises from overexpression of efflux pumps (e.g., CDR1, MDR1) or ERG11 mutations .

Dichlorophenyl Substitution

  • 2,4-Dichlorophenyl groups enhance bioactivity by improving hydrophobic interactions with target enzymes. However, analogs with 4-chlorophenyl (e.g., Compound 6m in ) show reduced efficacy, highlighting the importance of halogen positioning .

Antifungal Potential

  • The compound’s triazole moiety suggests ergosterol biosynthesis inhibition, akin to fluconazole . However, hydroxylamine’s nucleophilic nature could confer unique interactions with fungal targets.
  • In vitro studies of similar compounds (e.g., quinconazole) demonstrate EC50 values of 0.5–2.0 µg/mL against Aspergillus spp., but resistance remains a concern .

Resistance Profile

  • Fluconazole-resistant C. albicans strains often exhibit upregulated ABC transporters. Hydroxylamine derivatives may bypass efflux mechanisms due to structural divergence from classical azoles .

Physical and Chemical Properties

Property Target Compound 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Etaconazole
Molecular Weight ~338.2 g/mol (estimated) 284.1 g/mol 328.2 g/mol
Solubility Moderate (polar solvents) Low (lipophilic) Low (aqueous media)
Stability Likely oxidatively sensitive Stable under ambient conditions Stable in acidic environments

Notes:

  • The hydroxylamine group may reduce thermal stability compared to ketone-containing analogs .

Biological Activity

(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine is a synthetic compound that incorporates a hydroxylamine functional group and a triazole moiety. This compound is of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer therapies. The triazole structure is known for its pharmacological properties, making it a valuable scaffold in drug development.

  • Molecular Formula : C10H7Cl2N3O
  • Molecular Weight : 256.09 g/mol
  • CAS Number : 132653-23-7

The compound's structural features suggest it may interact with various biological targets, influencing its activity profile.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazoles can inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. The specific interactions of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine with fungal enzymes warrant further investigation.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans0.5 µg/mL
Compound BAspergillus niger1.0 µg/mL
(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamineTBDTBD

Note: TBD - To Be Determined in future studies.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. These compounds have shown activity against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

A study evaluated the antiproliferative effects of various triazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine displayed IC50 values in the low micromolar range.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMCF-7 (Breast)5.3
Compound DHeLa (Cervical)3.8
(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamineTBDTBD

The biological activity of (Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Glycine Transporter Inhibition : Some triazole derivatives have been reported as inhibitors of the glycine transporter GlyT1. This mechanism could be relevant for treating schizophrenia and cognitive disorders.

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a closely related triazole compound demonstrated significant improvement in patients with resistant fungal infections.
  • Case Study 2 : Preclinical models indicated that triazole derivatives could reduce tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-[1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 2,4-dichlorophenyl derivatives) and introducing the triazole moiety via nucleophilic substitution or cycloaddition. Key steps include:

  • Coupling reactions : Use palladium catalysts for cross-coupling aryl halides with triazole precursors .
  • Hydroxylamine introduction : React intermediates with hydroxylamine under controlled pH (6–8) and temperature (50–70°C) to avoid byproducts .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the (Z)-isomer, confirmed via NMR and LC-MS .

Q. How can the stereochemical configuration (Z/E) of this compound be reliably characterized?

  • Methodological Answer :

  • X-ray crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis (e.g., C=O⋯N distances < 2.8 Å) .
  • NMR spectroscopy : Distinct NOE correlations between the hydroxylamine proton and triazole protons indicate spatial proximity in the (Z)-form .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of isomers, supporting experimental data .

Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., antifungal or enzyme inhibition)?

  • Methodological Answer :

  • Antifungal screening : Use standardized microdilution assays (CLSI M27/M38) against Candida spp. and Aspergillus spp., with fluconazole/itraconazole as controls .
  • CYP3A4 inhibition : Monitor metabolite formation (e.g., 1-(2,4-dichlorophenyl)-2-(1H-triazol-1-yl)ethanone) via LC-MS to assess competitive/non-competitive inhibition .

Advanced Research Questions

Q. How does stereospecific metabolism by CYP3A4 affect the compound’s pharmacokinetic profile, and how can metabolic stability be improved?

  • Methodological Answer :

  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via high-resolution MS (e.g., Q-TOF) to detect oxidative products (e.g., dioxolane ring scission) .
  • Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP3A4 affinity, guided by molecular docking (AutoDock Vina) .
  • Prodrug design : Mask hydroxylamine with acetyl groups to slow hepatic clearance .

Q. What computational strategies can predict and resolve contradictions in stereochemical assignment between experimental and theoretical data?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Assess isomer stability in solvent (e.g., water/DMSO) using AMBER or GROMACS to identify discrepancies between crystallography and NMR .
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra (Gaussian 16) to validate (Z)-configuration when crystallography is unavailable .

Q. How can conflicting bioactivity data from different assay conditions (e.g., pH, serum proteins) be systematically addressed?

  • Methodological Answer :

  • Serum binding studies : Use equilibrium dialysis to quantify protein binding (e.g., with human serum albumin) and adjust IC₅₀ values accordingly .
  • pH-dependent activity assays : Test antifungal efficacy across pH 5–8 (mimicking physiological niches) to identify optimal activity windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.